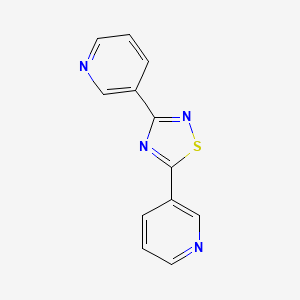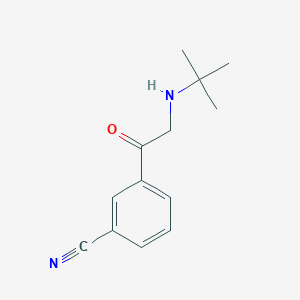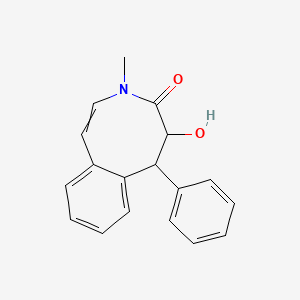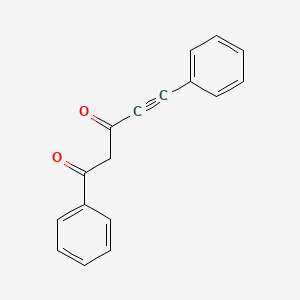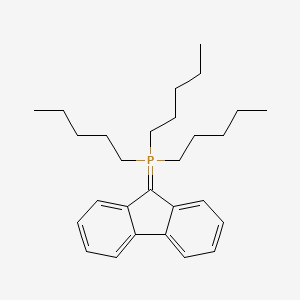
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane is a compound that belongs to the class of organophosphorus compounds It features a fluorenylidene group attached to a tripentylphosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane typically involves the reaction of fluorenylidene derivatives with tripentylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction may require the use of catalysts such as palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The tripentyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce fluorenyl derivatives. Substitution reactions result in the formation of new phosphane compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and facilitate various catalytic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices, due to its unique electronic and structural properties.
Wirkmechanismus
The mechanism of action of (9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane and fluorenylidene groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in catalysis, the compound acts as a ligand that coordinates with metal centers, enhancing their reactivity and selectivity. In biological systems, it may interact with cellular components, affecting processes such as cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9H-Fluoren-9-ylidene)triphenyl-lambda~5~-phosphane: This compound has a similar structure but with triphenyl groups instead of tripentyl groups.
(9H-Fluoren-9-ylidene)methylphosphane: This derivative features a methyl group in place of the tripentyl groups.
Uniqueness
(9H-Fluoren-9-ylidene)(tripentyl)-lambda~5~-phosphane is unique due to its specific combination of fluorenylidene and tripentylphosphane moieties. This combination imparts distinct electronic and steric properties, making it suitable for specialized applications in catalysis, materials science, and potentially in medicinal chemistry.
Eigenschaften
CAS-Nummer |
104670-66-8 |
|---|---|
Molekularformel |
C28H41P |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
fluoren-9-ylidene(tripentyl)-λ5-phosphane |
InChI |
InChI=1S/C28H41P/c1-4-7-14-21-29(22-15-8-5-2,23-16-9-6-3)28-26-19-12-10-17-24(26)25-18-11-13-20-27(25)28/h10-13,17-20H,4-9,14-16,21-23H2,1-3H3 |
InChI-Schlüssel |
ZEDYEIAJAXJLIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCP(=C1C2=CC=CC=C2C3=CC=CC=C31)(CCCCC)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Naphtho[2,3-b]thiophene-2,3-dione](/img/structure/B14326329.png)

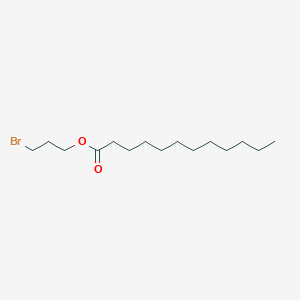
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
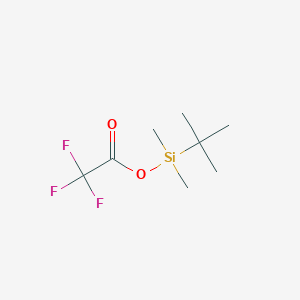
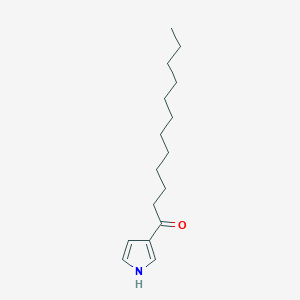
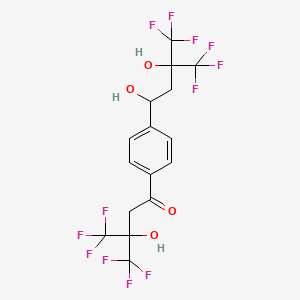

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
